molecular formula C12H9BrO B14536009 2'-Bromo-[1,1'-biphenyl]-2-ol CAS No. 62388-10-7

2'-Bromo-[1,1'-biphenyl]-2-ol

Cat. No.: B14536009
CAS No.: 62388-10-7
M. Wt: 249.10 g/mol
InChI Key: ZWCROSISIKUVJR-UHFFFAOYSA-N
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Description

2’-Bromo-[1,1’-biphenyl]-2-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position and a hydroxyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the bromination of biphenyl followed by hydroxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation can be achieved using various oxidizing agents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 2’-Bromo-[1,1’-biphenyl]-2-ol may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-[1,1’-biphenyl]-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Bromo-[1,1’-biphenyl]-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Bromo-[1,1’-biphenyl]-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic and nucleophilic reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Bromo-[1,1’-biphenyl]-2-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry .

Properties

CAS No.

62388-10-7

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

2-(2-bromophenyl)phenol

InChI

InChI=1S/C12H9BrO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,14H

InChI Key

ZWCROSISIKUVJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Br)O

Origin of Product

United States

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